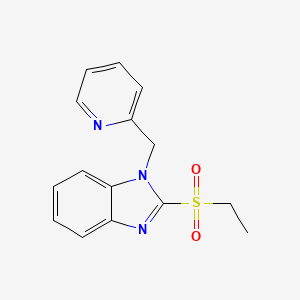![molecular formula C16H26N2O2 B6126549 {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol](/img/structure/B6126549.png)
{4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound, also known as MPM, is a selective agonist of the cannabinoid receptor CB2, which is primarily found in immune cells.
科学研究应用
{4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol has been studied for its potential use in the treatment of neuropathic pain and as an analgesic.
作用机制
{4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol acts as a selective agonist of the CB2 receptor, which is primarily found in immune cells. Activation of the CB2 receptor leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This results in the suppression of the immune response and the reduction of inflammation. {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol has also been shown to induce apoptosis in cancer cells through the activation of the CB2 receptor.
Biochemical and Physiological Effects:
{4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol has been shown to have anti-inflammatory and immunomodulatory effects, as well as the ability to induce apoptosis in cancer cells. Additionally, {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol has been shown to have analgesic effects and to reduce neuropathic pain. {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol has also been shown to have a protective effect on the liver and to improve liver function.
实验室实验的优点和局限性
One of the advantages of using {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol in lab experiments is its selectivity for the CB2 receptor, which allows for the specific targeting of immune cells. Additionally, {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of using {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol. One potential direction is the investigation of its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another potential direction is the investigation of its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to explore the potential of {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol as an analgesic and to investigate its effects on other physiological systems, such as the cardiovascular system. Finally, the development of more efficient synthesis methods for {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol could facilitate its use in future research.
合成方法
The synthesis of {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol involves the reaction of 4-pyridinylmethanol with 4-methylpentanoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with morpholine and purified to obtain the final product. This method has been optimized to yield high purity and high yield of {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol.
属性
IUPAC Name |
[4-[2-(4-methylpentyl)morpholin-4-yl]pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-13(2)4-3-5-16-11-18(8-9-20-16)15-6-7-17-14(10-15)12-19/h6-7,10,13,16,19H,3-5,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKHPMDMISFPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C2=CC(=NC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-isoquinolinylmethyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B6126467.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6126473.png)
![6-methyl-3-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6126479.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6126486.png)

![ethyl (4-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6126507.png)
![3-(4-fluorophenyl)-7-(3-methoxypropyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6126514.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6126518.png)
![N,N-diethyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6126527.png)
![1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6126554.png)
![2-{1-benzyl-4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6126560.png)
![1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol](/img/structure/B6126564.png)
![2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B6126571.png)
![1-cyclopentyl-4-(4-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126583.png)